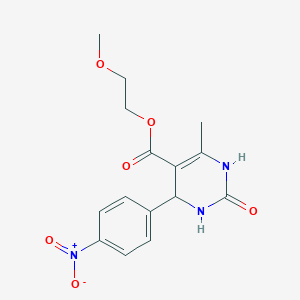
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various areas such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been found to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which helps to reduce oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Furthermore, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent anticancer activity. This compound has shown activity against various cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have low toxicity, which is important in drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are various future directions for 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. One of the most promising areas is cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases and cardiovascular diseases, which should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to understand its full potential in various scientific research applications.
In conclusion, 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a promising compound that has shown potential in various scientific research applications. This compound has potent anticancer activity, reduces oxidative stress and inflammation, and inhibits angiogenesis. However, further studies are needed to determine its full potential in animal models and clinical trials.
Synthesemethoden
The synthesis method of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-isobutoxybenzaldehyde and thiourea to form 2-mercapto-3-phenyl-4(3H)-pyrimidinone. The second step involves the reaction of the previously obtained compound with 4-bromomethyl-2-hydroxyphenylacetic acid to form 6-hydroxy-5-(4-bromomethylbenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. Finally, the compound is reacted with sodium isobutylate to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has shown potential in various scientific research applications. One of the most promising areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Furthermore, this compound has shown potential in the treatment of cardiovascular diseases by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)13-26-17-10-8-15(9-11-17)12-18-19(24)22-21(27)23(20(18)25)16-6-4-3-5-7-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWZRBTPPPCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)


![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
amine hydrochloride](/img/structure/B5211509.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)